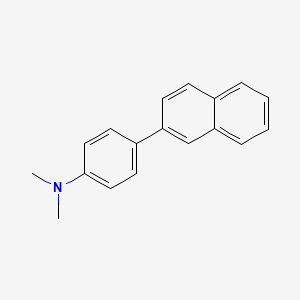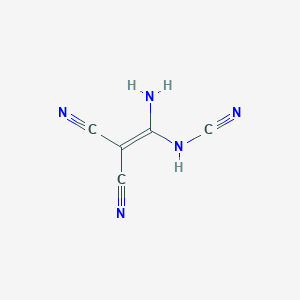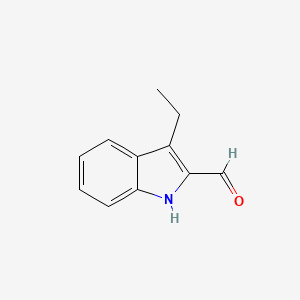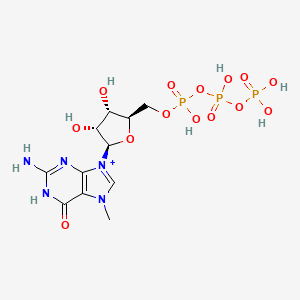
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-
Overview
Description
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group attached to the para position of an aniline ring, which is further substituted with a naphthyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds.
Industrial Production Methods: In an industrial setting, the production of Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- may involve large-scale N-alkylation of aniline derivatives using metal complex and heterogeneous catalysts. These catalysts, such as palladium, platinum, and rhodium, facilitate the alkylation process under controlled conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: Lacks the naphthyl group, making it less complex and with different reactivity.
Naphthylamine: Contains the naphthyl group but lacks the dimethylamino substitution.
N,N-Diethylaniline: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Benzenamine,N,N-dimethyl-4-(2-naphthalenyl)- is unique due to the presence of both the dimethylamino and naphthyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-naphthalen-2-ylaniline |
InChI |
InChI=1S/C18H17N/c1-19(2)18-11-9-15(10-12-18)17-8-7-14-5-3-4-6-16(14)13-17/h3-13H,1-2H3 |
InChI Key |
UOQMENVEODFSFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B8592084.png)



![6-bromo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8592103.png)
